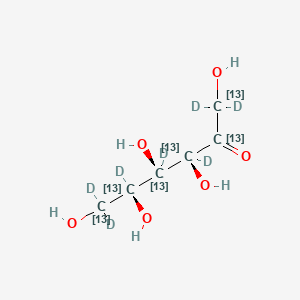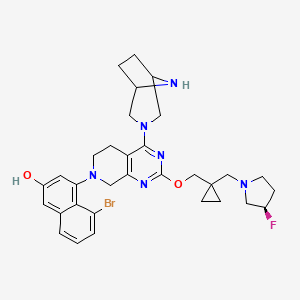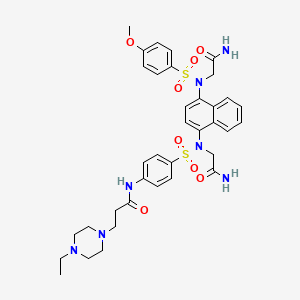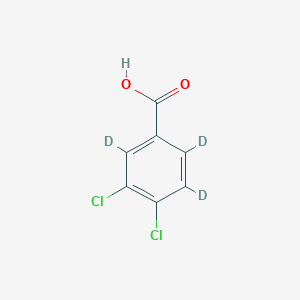
D-Fructose-13C6,d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose-13C6,d7 is a labeled form of D-Fructose, a naturally occurring monosaccharide found in many plants. This compound is specifically labeled with carbon-13 and deuterium, making it useful for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Fructose-13C6,d7 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the D-Fructose molecule. The specific synthetic routes and reaction conditions for this process are proprietary and often involve complex chemical reactions to ensure the precise placement of these isotopes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced chemical engineering techniques. The process ensures high purity and isotopic labeling efficiency, which are critical for its applications in research .
Chemical Reactions Analysis
Types of Reactions
D-Fructose-13C6,d7 undergoes various chemical reactions, including:
Oxidation: Conversion to D-Fructose-1,6-bisphosphate.
Reduction: Formation of sugar alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various derivatives of D-Fructose, such as D-Fructose-1,6-bisphosphate and sugar alcohols, which are useful in different biochemical pathways .
Scientific Research Applications
D-Fructose-13C6,d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolism of fructose in living organisms.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Employed in the production of labeled compounds for various industrial applications
Mechanism of Action
The mechanism by which D-Fructose-13C6,d7 exerts its effects involves its incorporation into metabolic pathways as a labeled substrate. The carbon-13 and deuterium labels allow researchers to track the compound’s movement and transformation within these pathways, providing valuable insights into metabolic processes .
Comparison with Similar Compounds
Similar Compounds
D-Fructose-13C6: Labeled with carbon-13 but not deuterium.
D-Fructose-d7: Labeled with deuterium but not carbon-13.
D-Glucose-13C6,d7: Similar labeling but with glucose instead of fructose
Uniqueness
D-Fructose-13C6,d7 is unique due to its dual labeling with both carbon-13 and deuterium, making it particularly useful for detailed metabolic studies. This dual labeling provides more comprehensive data compared to compounds labeled with only one isotope .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(3S,4R,5R)-1,1,3,4,5,6,6-heptadeuterio-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1,5+1D,6+1D |
InChI Key |
BJHIKXHVCXFQLS-ANDRLTSPSA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)[13C]([2H])([2H])O)([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)




![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)
